大豆皂苷Ba

描述

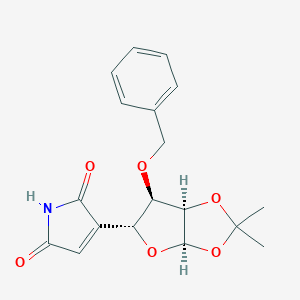

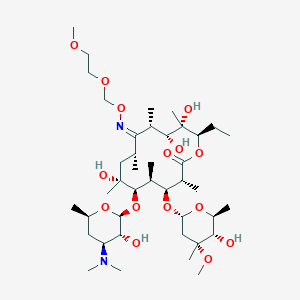

Soyasaponin Ba is a triterpenoid saponin found in soybeans (Glycine max). It belongs to the group B soyasaponins, which are known for their diverse biological activities. Soyasaponin Ba has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

科学研究应用

化学: 用作天然表面活性剂和乳化剂。

作用机制

大豆皂苷Ba通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Soyasaponin Ba interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . It also interacts with the CYP72A69 and UGT73F4 genes, which are involved in its biosynthesis .

Cellular Effects

Soyasaponin Ba has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .

Molecular Mechanism

The molecular mechanism of action of Soyasaponin Ba involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to TLR4 and MyD88, thereby modulating the TLR4/MyD88 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Soyasaponin Ba change over time . It has been observed to significantly reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum over a period of 8 weeks .

Dosage Effects in Animal Models

The effects of Soyasaponin Ba vary with different dosages in animal models . For instance, it has been found to significantly reduce inflammation in lipopolysaccharide (LPS)-challenged inflamed male ICR mice when administered at dosages of 10 and 20 μmol/kg·BW .

Metabolic Pathways

Soyasaponin Ba is involved in several metabolic pathways . It interacts with enzymes such as CYP72A69 and UGT73F4, which are involved in its biosynthesis .

Transport and Distribution

Soyasaponin Ba is transported and distributed within cells and tissues . It is transported from the cytoplasm to the vacuole by a multidrug and toxic compound extrusion transporter, GmMATE100 .

Subcellular Localization

The subcellular localization of Soyasaponin Ba is primarily in the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

准备方法

合成路线和反应条件

从大豆中提取大豆皂苷Ba通常需要一系列步骤,包括溶剂提取、纯化和色谱技术。一种常用的方法是使用丙酮和水与盐酸的混合物,从粗大豆提取物中沉淀this compound .

工业生产方法

This compound的工业生产涉及从大豆副产物中大规模提取。该过程包括调节大豆基质的pH值以优化大豆皂苷的溶解度,然后进行亲水相互作用液相色谱-质谱检测(HILIC-MS)进行定量 .

化学反应分析

反应类型

大豆皂苷Ba会经历各种化学反应,包括氧化、还原和水解。这些反应对于修饰其结构和增强其生物活性至关重要。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化this compound。

还原: 使用硼氢化钠等还原剂来还原this compound。

水解: 酸性或酶促水解可以将this compound分解成其苷元和糖成分。

形成的主要产物

这些反应形成的主要产物包括this compound的各种衍生物,它们可能表现出不同的生物活性。

相似化合物的比较

大豆皂苷Ba在所有大豆皂苷中是独一无二的,因为它具有特殊的生物活性。类似的化合物包括:

大豆皂苷Bb: 以其抗炎和保肝活性而闻名.

大豆皂苷Aa: 表现出骨骼健康和抗肥胖特性.

大豆皂苷Ab: 增强骨形态发生蛋白-2介导的成骨细胞分化.

This compound因其有效的抗炎和抗氧化活性而脱颖而出,使其成为各种应用的宝贵化合物。

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317243 | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114590-20-4 | |

| Record name | Soyasaponin Ba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)